![molecular formula C5H6N2S B2992762 1H-pyrrole-3-carbothioamide CAS No. 90980-16-8](/img/structure/B2992762.png)
1H-pyrrole-3-carbothioamide
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Description
1H-pyrrole-3-carbothioamide is a chemical compound with a molecular weight of 126.18 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound . This compound has been used in the synthesis of various derivatives that have shown potential as inhibitors of certain biological activities .
Synthesis Analysis
The synthesis of 1H-pyrrole-3-carbothioamide and its derivatives has been reported in several studies . For instance, one study described the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 1H-pyrrole-3-carbothioamide is represented by the InChI code: 1S/C5H6N2S/c6-5(8)4-1-2-7-3-4/h1-3,7H, (H2,6,8) .Chemical Reactions Analysis
In terms of chemical reactions, one study reported the treatment of ethyl-3-(allylamino)-3-phenylacrylate with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, leading to the formation of a related compound, ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .Mechanism of Action
1H-pyrrole-3-carbothioamide derivatives have been reported to inhibit certain biological activities. For example, they have been used as inhibitors of the HIV-1 reverse transcriptase-associated RNase H and RNA-dependent DNA polymerase (RDDP) RT-associated activities .
It is stored at room temperature and shipped under normal conditions .
Safety and Hazards
properties
IUPAC Name |
1H-pyrrole-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTWMKYNRHJPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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